molecular formula C10H13F2N3O B1485570 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol CAS No. 2097958-54-6

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B1485570
CAS No.: 2097958-54-6
M. Wt: 229.23 g/mol
InChI Key: MJOYEUZMKRKICW-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a difluoromethyl group at position 6, linked to a piperidin-3-ol moiety. The difluoromethyl group enhances bioavailability and metabolic stability by balancing lipophilicity and electronic effects, a property highlighted in fluorinated pharmaceuticals .

Properties

IUPAC Name

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)8-4-9(14-6-13-8)15-3-1-2-7(16)5-15/h4,6-7,10,16H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYEUZMKRKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable intermediates.

    Final Assembly: The final compound is assembled by coupling the pyrimidine and piperidine rings under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition Studies
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug development. Its structural similarity to other bioactive compounds allows it to interact with various enzymes, making it a candidate for the development of inhibitors against diseases such as cancer and bacterial infections.

Receptor Binding Affinity
Research indicates that this compound may exhibit significant binding affinity to certain receptors, which can be leveraged in the design of new therapeutic agents. The difluoromethyl group enhances lipophilicity, potentially improving the bioavailability of derivatives based on this scaffold.

Agrochemicals

Development of Pesticides
The unique structure of this compound contributes to its application in agrochemicals, particularly as a building block for synthesizing novel pesticides and herbicides. Its ability to inhibit specific biological pathways in pests suggests potential utility in crop protection products .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the use of this compound as a lead compound for developing inhibitors against a specific kinase involved in cancer proliferation. The compound demonstrated promising results in vitro, showing effective inhibition at low micromolar concentrations .

Case Study 2: Agrochemical Development

In another research initiative, scientists synthesized derivatives of this compound to evaluate their efficacy as insecticides. The results indicated that some derivatives exhibited high toxicity against common agricultural pests while being safe for non-target organisms, marking a significant advancement in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The compound’s pyrimidine-piperidine scaffold is shared with several analogues, but substituent variations critically influence activity:

Compound Substituents Key Structural Differences
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol Difluoromethyl at pyrimidine C6 Reference compound; optimized for bioavailability
TCMDC-143215 () Pyridin-2-yl, p-tolylamino at C2, C6 Larger aromatic groups; targets Zika polymerase
8o () 4-Fluorophenyl-quinolinyl amino Quinoline-pyrimidine hybrid; targets NADH dehydrogenase
6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol () Trifluoromethyl-phenyl at pyrimidine Increased lipophilicity; unspecified biological target

The difluoromethyl group in the reference compound provides moderate electron-withdrawing effects, enhancing pyrimidine ring electrophilicity for target binding, while avoiding excessive hydrophobicity associated with trifluoromethyl groups .

Biological Activity

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14F2N4O
  • Molecular Weight : 270.26 g/mol

The difluoromethyl group attached to the pyrimidine ring is expected to influence the compound's lipophilicity and biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the pyrimidine structure may facilitate binding to nucleic acid targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit anticancer properties. For instance, one study reported that a related compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the effects of conventional chemotherapeutics such as bleomycin .

Antiparasitic Activity

The incorporation of polar functionalities in pyrimidine derivatives has been shown to enhance their antiparasitic activity. For example, modifications similar to those in this compound have resulted in improved efficacy against Plasmodium falciparum, the causative agent of malaria . The mechanism involves inhibition of PfATP4-associated Na+-ATPase activity, crucial for parasite survival.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit various enzymes. For instance, a study highlighted the inhibitory potential against monoacylglycerol lipase (MAGL), with some derivatives showing IC50 values in the low nanomolar range . This suggests that this compound could be a candidate for further development as an enzyme inhibitor.

Case Studies

StudyCompoundTargetResult
Piperidine derivativeFaDu cellsHigher cytotoxicity than bleomycin
Pyrimidine derivativePfATP4Significant inhibition of Na+-ATPase
Benzoylpiperidine derivativeMAGLIC50 values < 1 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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